Product packaging for 5-(benzylthio)-1-mesityl-1H-tetrazole(Cat. No.:)

5-(benzylthio)-1-mesityl-1H-tetrazole

Cat. No.: B3594004
M. Wt: 310.4 g/mol
InChI Key: CFVZYBPHRLKZCJ-UHFFFAOYSA-N
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Description

Significance of Tetrazole Derivatives in Contemporary Chemical Sciences

Tetrazole derivatives are of prime importance in medicinal chemistry and drug design. nih.gov A key feature is their role as a bioisostere—a chemical substitute—for the carboxylic acid group. researchgate.netpnrjournal.com This substitution can enhance a molecule's metabolic stability, lipophilicity, and pharmacokinetic profile. researchgate.netpnrjournal.com Consequently, the tetrazole moiety is a structural component in over 20 FDA-approved drugs, including the antihypertensive medication Losartan. nih.govlookchem.com

Beyond their use as carboxylic acid mimics, tetrazole derivatives exhibit a vast range of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. scielo.org.zanih.gov Their applications also extend to materials science, where they are investigated as components of high-energy materials, propellants, and imaging chemicals due to their high nitrogen content and thermal stability. nih.govpnrjournal.com

Overview of 1,5-Disubstituted Tetrazoles

Based on the arrangement of substituents, tetrazoles can be classified as mono- or di-substituted. Among the disubstituted variants, 1,5-disubstituted tetrazoles are a significant subclass. In this configuration, substituents are attached to the nitrogen atom at position 1 (N1) and the carbon atom at position 5 (C5). This arrangement fixes the tautomeric form and allows for precise three-dimensional positioning of functional groups.

A critical application of the 1,5-disubstituted tetrazole core is its function as a metabolically stable surrogate for the cis-amide bond in peptidomimetics. nih.gov This mimicry is important in designing molecules that can interact with biological targets like enzymes and receptors while resisting degradation by peptidases. The synthesis of these compounds can be achieved through various methods, including multicomponent reactions like the Ugi-azide reaction and cycloaddition reactions. nih.gov

Specific Context of Aryl- and Thioether-Substituted Tetrazole Systems

The introduction of specific substituents, such as aryl groups and thioethers, allows for the fine-tuning of the tetrazole's properties.

Aryl substituents at the N1 position, as seen in 1-aryl tetrazoles, can influence the electronic properties of the ring system and provide opportunities for π–π stacking interactions with biological receptors. nih.gov The synthesis of 1-aryl-tetrazoles is a well-established area of research, with numerous examples demonstrating their utility as scaffolds for potent biological agents, including microtubule destabilizers for cancer therapy. nih.gov

Thioether substituents at the C5 position introduce a flexible and functionalizable linker. Compounds known as 5-thio-substituted tetrazoles have been a focus of research, with studies reporting their synthesis and evaluation for antimicrobial and other medicinal applications. nih.gov The sulfur atom can be further oxidized to sulfoxides or sulfones, expanding the chemical diversity and potential interactions of these molecules. The precursor for many of these compounds is 5-mercapto-1H-tetrazole or its substituted derivatives.

Rationale for Investigating 5-(benzylthio)-1-mesityl-1H-tetrazole

The specific compound, this compound, combines the key structural features discussed above: a 1,5-disubstituted tetrazole core, an N1-aryl (mesityl) group, and a C5-thioether (benzylthio) group. While direct research on this exact molecule is not extensively documented in public literature, a strong rationale for its investigation can be constructed based on its constituent parts and the principles of medicinal and materials chemistry.

The synthesis would likely proceed from the precursor 5-(benzylthio)-1H-tetrazole (BTT) , a commercially available and well-characterized compound used as an activator in oligonucleotide synthesis. The addition of the mesityl group to the N1 position would complete the target structure.

The rationale for this specific combination includes:

Steric Influence: The mesityl group (2,4,6-trimethylphenyl) is a bulky, sterically hindering substituent. Investigating its effect on the reactivity of the tetrazole ring and the conformational freedom of the benzylthio group could yield insights into receptor binding or material packing.

Modulation of Physicochemical Properties: The bulky, non-polar mesityl group combined with the benzylthio moiety would significantly increase the molecule's lipophilicity compared to simpler analogs. This could influence its solubility, membrane permeability, and pharmacokinetic properties in a drug design context.

Structural Probing: The molecule serves as an excellent model system for studying the interplay between sterically demanding groups on a rigid heterocyclic core. Spectroscopic and crystallographic analysis could provide valuable data on bond angles, lengths, and conformational preferences.

Below is a data table summarizing the properties of the known precursor, 5-(benzylthio)-1H-tetrazole, which forms the core of the target molecule.

PropertyValueReferences
Chemical Name 5-(Benzylthio)-1H-tetrazole
Synonyms BTT; 5-Benzylmercaptotetrazole
CAS Number 21871-47-6
Molecular Formula C₈H₈N₄S
Molecular Weight 192.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 133-138 °C
Solubility Insoluble in water; Soluble in methanol, DMSO

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N4S B3594004 5-(benzylthio)-1-mesityl-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-benzylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)21-17(18-19-20-21)22-11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVZYBPHRLKZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

To fulfill the request, primary research involving the synthesis and subsequent spectroscopic analysis of 5-(benzylthio)-1-mesityl-1H-tetrazole would be required.

Advanced NMR Techniques (e.g., 2D NMR, HSQC) for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of complex organic molecules like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) provide detailed information by correlating the chemical shifts of protons (¹H) with the directly attached carbon atoms (¹³C). nih.govmdpi.com

An HSQC experiment for this compound would display specific correlations that confirm the connectivity of the molecule's framework. The spectrum would show cross-peaks linking the protons of the benzyl (B1604629) and mesityl groups to their corresponding carbon atoms. acs.org For instance, the methylene (B1212753) protons (S-CH₂) of the benzylthio group would show a correlation to the methylene carbon signal. Similarly, the aromatic protons of the benzyl and mesityl rings would correlate with their respective aromatic carbon signals, and the methyl protons of the mesityl group would correlate with the methyl carbon signals. This detailed mapping helps to assign all proton and carbon signals definitively, leaving no ambiguity in the compound's constitution. nih.gov

Table 1: Predicted ¹H-¹³C HSQC Correlations for this compound

Functional GroupProton (¹H) SignalCorrelated Carbon (¹³C) Signal
Benzyl Group (CH₂)Methylene ProtonsMethylene Carbon
Benzyl Group (Aromatic)Aromatic ProtonsAromatic Carbons
Mesityl Group (Aromatic)Aromatic ProtonsAromatic Carbons
Mesityl Group (CH₃)Methyl ProtonsMethyl Carbons

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. While unsubstituted tetrazoles typically absorb in the vacuum UV region (<200 nm), the introduction of chromophoric substituents like benzyl and mesityl groups leads to a bathochromic shift, moving the absorption maxima to accessible wavelengths. pnrjournal.com

For the analogous compound 5-(benzylthio)-1H-tetrazole, a UV-Vis spectrum recorded in dimethyl sulfoxide (B87167) (DMSO) shows a distinct absorbance peak at 271 nm. pnrjournal.com It is anticipated that the addition of the mesityl group at the N1 position of the tetrazole ring in this compound would further influence the electronic environment and could result in a shift of the absorption maximum (λmax). This technique is valuable for confirming the presence of the conjugated aromatic systems within the molecule. researchgate.netresearchgate.net

Table 2: UV-Vis Spectroscopic Data for an Analogous Tetrazole Compound

CompoundSolventλmax (nm)
5-(benzylthio)-1H-tetrazoleDMSO271 pnrjournal.com

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful technique for analyzing the solid-state structure of crystalline materials. It provides definitive information on molecular geometry, conformation, and intermolecular interactions. mdpi.com

Powder X-ray Diffraction (PXRD) for Crystallinity and Phase Purity

Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the crystallinity and phase purity of a synthesized compound. The analysis of the parent compound, 5-(benzylthio)-1H-tetrazole, by PXRD revealed a pattern with sharp, well-defined peaks, indicating a high degree of crystallinity and confirming the purity of the sample in its solid form. pnrjournal.com It is expected that this compound would also be a crystalline solid, for which PXRD would serve as a crucial quality control method to verify its phase purity.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. mdpi.comjyu.fi While a specific crystal structure for this compound is not detailed in the available literature, analysis of analogous 1,5-disubstituted tetrazoles provides significant insights. nih.gov Such studies confirm the atomic connectivity and reveal precise data on bond lengths, bond angles, and torsion angles. yu.edu.jo The crystal structure would definitively show the relative orientations of the mesityl, benzylthio, and tetrazole moieties, offering a complete picture of the molecule's conformation in the solid state. acs.org

Analysis of Tautomerism and Solid-State Packing

Tautomerism is a key consideration for N-unsubstituted tetrazoles, which can exist in 1H and 2H forms. researchgate.netgrowingscience.comresearchgate.net However, in this compound, the presence of the mesityl group at the N1 position precludes this type of tautomerism, locking the structure in the 1-substituted form.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. This allows for the confirmation of the elemental composition and molecular formula (C₁₈H₂₀N₄S). The experimentally determined mass should correspond closely to the calculated theoretical mass, providing strong evidence for the identity of the synthesized compound. mdpi.com

Table 3: Molecular Weight Data for this compound

ParameterValue
Molecular FormulaC₁₈H₂₀N₄S
Calculated Molecular Weight324.45 g/mol

Information regarding "this compound"

Extensive research has been conducted to gather information specifically on the chemical compound This compound , with a focus on its structural elucidation and morphological studies using Scanning Electron Microscopy (SEM), as per the requested outline.

However, the available scientific literature and data pertain to the closely related compound, 5-(benzylthio)-1H-tetrazole (5B1HT), rather than the specified mesityl-substituted derivative. Studies detailing spectroscopic characterization and SEM analysis have been identified for 5-(benzylthio)-1H-tetrazole, but not for this compound.

Specifically, a study on 5-(benzylthio)-1H-tetrazole utilized Scanning Electron Microscopy to investigate the surface morphology of the synthesized compound. pnrjournal.com The microscopic images from this study revealed the morphology of 5-(benzylthio)-1H-tetrazole. pnrjournal.com The researchers noted a lack of agglomeration in the images, which they attributed to the strong intermolecular carbon, hydrogen, and nitrogen bonding within the compound. pnrjournal.com

Due to the strict requirement to focus solely on This compound , and the absence of specific SEM data for this exact compound in the reviewed sources, it is not possible to provide an accurate and scientifically valid article section on this topic. Using data from a different, though structurally similar, compound would not adhere to the required specificity and scientific accuracy.

Therefore, no article has been generated.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical investigation data specifically for the chemical compound This compound , as per the requested outline, could not be located.

The available research primarily focuses on related analogues, most notably 5-(benzylthio)-1H-tetrazole and 5-(benzylthio)-1-cylopentyl-1H-tetrazole . While these studies employ the requested theoretical methods—such as Density Functional Theory (DFT) for geometry optimization, conformational analysis, and the prediction of spectroscopic parameters (IR, NMR)—the significant structural difference of the mesityl group in the target compound means that the existing data for these analogues cannot be used to accurately represent the properties of this compound.

The mesityl group (2,4,6-trimethylphenyl) introduces considerable steric bulk and electronic effects compared to a proton (in the 1H-tetrazole) or a cyclopentyl group. These differences would substantially alter the molecule's optimized geometry, conformational preferences, torsional energy barriers, and, consequently, its theoretical vibrational frequencies and NMR chemical shifts.

Therefore, to adhere strictly to the request for information solely on This compound , this article cannot be generated at this time due to the absence of specific published research data for the following sections:

Computational and Theoretical Investigations4.1. Quantum Chemical Calculations (Density Functional Theory - DFT)4.1.1. Geometry Optimization and Ground State Structure Determination 4.1.2. Conformational Analysis and Torsional Barriers4.2. Prediction of Spectroscopic Parameters4.2.1. Theoretical Vibrational Frequencies and Infrared Intensities 4.2.2. Theoretical NMR Chemical Shifts (e.g., GIAO Method) 4.2.3. Comparison of Theoretical and Experimental Spectral Data

No published data containing the specific optimized coordinates, conformational energy profiles, calculated vibrational modes, or GIAO-calculated NMR shifts for 5-(benzylthio)-1-mesityl-1H-tetrazole were found.

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its chemical and physical properties. Analyses such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP) mapping, and Fukui functions are employed to create a detailed portrait of a molecule's electronic landscape. While specific studies on this compound are not available in the surveyed literature, the principles of these analyses as applied to related tetrazole compounds are described below.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for gauging a molecule's stability and reactivity. scispace.comnih.gov A smaller gap suggests the molecule is more easily polarizable and more reactive, whereas a larger gap indicates higher kinetic stability and lower chemical reactivity. scispace.com

For instance, computational studies on various tetrazole derivatives have been performed using Density Functional Theory (DFT) to calculate these values. researchgate.netresearchgate.net In a study on 5-(benzylthio)-1-cylopentyl-1H-tetrazole, the HOMO-LUMO energy gap was computed to be 5.614 eV, indicating the energy required for electronic excitation within the molecule. researchgate.net For a series of novel tetrazole hybrids, HOMO-LUMO energies were calculated using the B3LYP/6-31g(d, p) method to assess chemical reactivity. researchgate.net These analyses help elucidate the charge transfer that occurs within the molecule. scispace.comresearchgate.net

Interactive Data Table: Illustrative Frontier Orbital Energies for a Tetrazole Analog Note: The following data is for the related compound 5-(4-chlorophenyl)-1H-tetrazole and is provided for illustrative purposes to demonstrate the typical output of such an analysis.

ParameterEnergy (eV)
HOMO-9.00
LUMO-1.54
Energy Gap (ΔE)7.46
Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. nih.govresearchgate.net It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, colors are used to denote different potential values; typically, red indicates regions of high electron density (negative potential, prone to electrophilic attack), while blue represents regions of low electron density (positive potential, prone to nucleophilic attack). nih.gov Green usually indicates areas with neutral potential. nih.gov

MEP analysis performed on related tetrazole compounds, such as 5-(benzylthio)-1-cylopentyl-1H-tetrazole and 5-(4-chlorophenyl)-1H-tetrazole, has been used to identify the reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net For example, in mesoionic tetrazolium-5-aminides, MEP calculations showed the largest negative charge and deepest MESP minimum to be located near the exocyclic nitrogen atom, identifying it as the most probable protonation site. beilstein-journals.org Such analysis for this compound would reveal the influence of the benzylthio and mesityl groups on the charge distribution of the tetrazole ring.

Fukui Functions and Chemical Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from DFT that help pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. d-nb.info These functions quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. d-nb.info

Alongside Fukui functions, global reactivity descriptors are calculated from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. researchgate.netmdpi.com These include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness; soft molecules have a small HOMO-LUMO gap and are more reactive. mdpi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

While specific calculations for this compound were not found, studies on other heterocyclic compounds demonstrate the application of these descriptors to predict and rationalize chemical behavior. researchgate.netmdpi.com

Interactive Data Table: Illustrative Global Reactivity Descriptors for a Tetrazole Analog Note: The following data is for a representative tetrazole analog and is provided for illustrative purposes.

DescriptorDefinitionValue (Arbitrary Units)
Electronegativity (χ)-(EHOMO + ELUMO)/25.27
Chemical Hardness (η)(ELUMO - EHOMO)/23.73
Chemical Softness (S)1 / (2η)0.13
Electrophilicity Index (ω)μ2 / (2η)3.72

Mechanistic Modeling of Chemical Transformations

Understanding the precise mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Mechanistic modeling uses computational methods to map out the energy landscape of a reaction pathway, identifying key intermediate structures and transition states.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular configuration as reactants transform into products. Characterizing this state is essential for understanding the reaction's kinetics and mechanism. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. This is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction pathway.

While no specific transition state characterizations for the synthesis of this compound are available in the searched literature, the synthesis of 1,5-disubstituted tetrazoles often involves multi-component reactions or cycloadditions. organic-chemistry.orgnih.gov For example, the Ugi-azide reaction is a common route. organic-chemistry.org Modeling this reaction would involve locating the transition states for the key steps, such as the formation of the initial Schiff base or iminium ion, the addition of the isocyanide, and the final intramolecular cyclization with the azide (B81097) to form the tetrazole ring.

Identification of Rate-Limiting Steps in Synthetic Routes

The synthesis of 5-substituted 1H-tetrazoles can be achieved through various methods, such as the [2+3] cycloaddition of nitriles with azides, often catalyzed by acids or metal salts. mdpi.comresearchgate.net For the synthesis of this compound, a plausible route would be the reaction of a mesityl-substituted nitrile with an azide source or a multi-component reaction. organic-chemistry.org A computational study of this process would involve calculating the activation energies for each potential step. The identification of the rate-limiting step would provide crucial information for optimizing the synthesis, for instance, by choosing a catalyst that specifically lowers the energy barrier of that particular step. mdpi.com However, specific mechanistic modeling to identify the rate-limiting step for this compound has not been reported in the provided search results.

Solvent Effects in Computational Studies (e.g., IEF-PCM Model)

Theoretical studies on these related tetrazole compounds have effectively utilized Density Functional Theory (DFT) for a range of predictions. pnrjournal.comnih.gov The B3LYP functional, combined with various basis sets like 6-311++G(d,p) and cc-pVDZ, has been a common choice for optimizing molecular geometry and calculating vibrational frequencies. pnrjournal.comnih.gov

A crucial aspect of computational modeling is accounting for the influence of the solvent, as chemical reactions and spectroscopic measurements are most often performed in solution. The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a widely used and effective method for this purpose. pnrjournal.com This model simulates the bulk solvent effect by creating a cavity in a continuous dielectric medium that represents the solvent, in which the solute molecule is placed. This allows for the calculation of molecular properties in a more realistic, solution-phase environment.

For instance, in the computational study of 5-(benzylthio)-1H-tetrazole, the IEF-PCM model was employed to calculate NMR chemical shifts in a DMSO solution. pnrjournal.com The calculated values were then compared with experimental data to validate the computational approach. pnrjournal.com This correlation between theoretical and experimental results underscores the predictive power of combining DFT with a solvent model like IEF-PCM.

The choice of solvent in these computational models is critical, as different solvents can have varying effects on the electronic structure and stability of the solute molecule. For a molecule like this compound, a systematic computational study would likely involve calculating key properties in a range of solvents with different polarities. This could include, for example, a non-polar solvent like toluene (B28343), a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), and a polar protic solvent like ethanol. The results of such a study would provide valuable information on how the solvent environment influences the molecule's behavior.

Illustrative Data on Solvent Effects:

While specific experimental or calculated data for this compound is not available, the following table illustrates the type of data that would be generated from a computational study on the effect of different solvents on the molecule's total electronic energy using the IEF-PCM model with DFT (B3LYP/6-311++G(d,p)).

SolventDielectric Constant (ε)Calculated Total Electronic Energy (Hartree)
Gas Phase1.00E_gas
Toluene2.38E_toluene
Dichloromethane8.93E_DCM
Ethanol24.55E_ethanol
Dimethyl Sulfoxide (DMSO)46.83E_DMSO

Note: The energy values (E) in the table above are placeholders and represent a hypothetical outcome of such a computational investigation. The trend would typically show a stabilization (lower energy) of polar solutes in more polar solvents.

This type of data allows for a quantitative assessment of the stabilization of the molecule in different chemical environments, which can be correlated with its reactivity, solubility, and other macroscopic properties.

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Transformation Potential

The presence of a sulfur atom, an aromatic heterocyclic ring, and two distinct aryl substituents provides multiple avenues for chemical transformation.

The thioether linkage is the most susceptible part of the molecule to oxidation. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone, without affecting the stable tetrazole and aryl rings under controlled conditions. This transformation is a common reaction for thioethers. organic-chemistry.org

The reaction proceeds in two stages:

Oxidation to Sulfoxide: Using one equivalent of a mild oxidizing agent.

Oxidation to Sulfone: Using a stronger oxidizing agent or excess of the mild agent.

Various oxidizing agents can be employed for this purpose, with the choice of reagent allowing for selective oxidation to either the sulfoxide or the sulfone. organic-chemistry.org Common reagents include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The use of catalysts, such as nickel complexes or silica-based tungstate, can enhance the efficiency and selectivity of these oxidations. organic-chemistry.orgresearchgate.net

Table 1: Oxidation Reactions of Thioethers

Product Typical Reagents Conditions
Sulfoxide H₂O₂ (1 eq.), m-CPBA (1 eq.) Controlled temperature, often room temperature or below
Sulfone H₂O₂ (excess), KMnO₄, m-CPBA (excess) Often requires heating or stronger reaction conditions

For 5-(benzylthio)-1-mesityl-1H-tetrazole, this oxidation would yield 5-(benzylsulfinyl)-1-mesityl-1H-tetrazole and 5-(benzylsulfonyl)-1-mesityl-1H-tetrazole, respectively.

The tetrazole ring is an aromatic, electron-rich system with a high nitrogen content, which confers significant stability. nih.govmaxapress.com Consequently, the ring is highly resistant to chemical reduction, especially under standard catalytic hydrogenation conditions (e.g., H₂/Pd, PtO₂). These conditions would more likely lead to the hydrogenolysis (cleavage) of the benzyl-sulfur bond in the C5-substituent before affecting the tetrazole ring.

Reduction of the tetrazole ring itself is not a common transformation and requires harsh conditions that would likely decompose the molecule through other pathways. The primary decomposition route for tetrazoles involves the elimination of molecular nitrogen rather than reduction of the ring. researchgate.netresearchgate.net Therefore, selective reduction of the tetrazole ring in this compound is not considered a viable reaction pathway under typical laboratory conditions.

The substitution patterns are heavily influenced by the electronic nature of the tetrazole ring and the attached aryl groups.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SₙAr) on the tetrazole ring is generally unfavorable due to the ring's high electron density. pressbooks.pub However, substitution can occur at the C5 position. The benzylthio group can potentially act as a leaving group when attacked by a strong nucleophile. More commonly, the C5 position can be functionalized by first deprotonating the C-H bond of a 5-alkyltetrazole with a strong base like n-butyllithium to create a carbanion, which then acts as a nucleophile towards an electrophile. nih.gov While the target molecule has a thioether, this illustrates the potential for reactivity at the C5 carbon.

Nucleophilic substitution is more plausible on the aryl rings, but only if they are activated by strong electron-withdrawing groups (e.g., -NO₂), which are absent in this molecule. pressbooks.publibretexts.org

Electrophilic Substitution: The tetrazole ring is considered a π-deficient system, making it highly deactivated towards electrophilic aromatic substitution. Electrophilic attack will preferentially occur on the pendant, electron-rich aryl rings.

Mesityl Ring: The mesityl group is strongly activated by three electron-donating methyl groups. It will direct incoming electrophiles to the two available ortho positions (relative to the point of attachment to the tetrazole), although this is sterically hindered, and the para position is blocked.

Benzyl (B1604629) Ring: The benzylthio group (-CH₂-S-) is generally considered to be weakly activating and directs electrophiles to the ortho and para positions of its phenyl ring.

Role of the Mesityl Group in Reactivity and Stability

The N1-mesityl group is arguably the most influential substituent, dictating much of the molecule's stability and steric accessibility.

Steric Influence: The mesityl group is exceptionally bulky due to the two methyl groups at its ortho positions. This steric bulk provides a protective shield around the N1 and, to some extent, the C5 and N4 positions of the tetrazole ring. This shielding can hinder the approach of reagents, potentially slowing down or preventing reactions that would otherwise occur on the tetrazole ring. This steric effect can be more dominant than electronic effects in determining the final structure and reactivity. maxapress.com It also restricts the rotation around the N1-C(aryl) bond, locking the molecule into a specific conformation.

Electronic Influence: The three methyl groups on the mesityl ring are electron-donating via induction and hyperconjugation. This increases the electron density at the N1 position of the tetrazole ring. This electronic enrichment enhances the stability of the tetrazole ring itself. However, it does not overcome the inherent π-deficient nature of the ring with respect to electrophilic attack. The alkylation of 5-substituted tetrazoles can lead to both N1 and N2 isomers, and the properties of the N-substituent play a crucial role in directing the substitution. researchgate.net In this case, the mesityl group is fixed at the N1 position.

Investigation of Decomposition Mechanisms (if applicable for related stable derivatives)

While 1,5-disubstituted tetrazoles are generally more thermally stable than their 5-substituted-1H counterparts, they can decompose under energetic conditions such as heat (thermolysis) or UV light (photolysis). nih.govresearchgate.net The decomposition of the tetrazole ring is typically an exothermic process that releases molecular nitrogen. researchgate.net

The primary and most studied decomposition pathway for 1,5-disubstituted tetrazoles involves the cleavage of the ring and extrusion of a molecule of dinitrogen (N₂). researchgate.netresearchgate.net This process generates a highly reactive nitrile imine intermediate.

Decomposition Pathway: 1-mesityl-5-(benzylthio)-1H-tetrazole → N₂ + [Mesityl-N=N⁺-C⁻-S-benzyl] (Nitrile Imine Intermediate)

The fate of this nitrile imine is dependent on the reaction conditions and the nature of the substituents. It can undergo several subsequent transformations:

Intramolecular Cyclization: The nitrile imine could potentially cyclize if a suitable reactive site is available on one of the substituents.

Rearrangement: These intermediates are known to rearrange to form more stable species like carbodiimides. researchgate.net

Dimerization or Polymerization: In the absence of other reaction partners, the reactive intermediate may react with itself.

Photochemical decomposition using UV light can achieve these transformations under much milder conditions than thermolysis, which allows for better analytical control of the products. nih.govresearchgate.net The stability of the tetrazole ring is significantly influenced by its substituents; however, the fundamental decomposition mechanism via N₂ extrusion remains a core characteristic of this heterocyclic system. researchgate.netcore.ac.uk

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
5-(benzylsulfinyl)-1-mesityl-1H-tetrazole
5-(benzylsulfonyl)-1-mesityl-1H-tetrazole
Hydrogen peroxide
meta-chloroperoxybenzoic acid (m-CPBA)
Potassium permanganate
n-butyllithium
Nitrile imine

Coordination Chemistry of the Tetrazole Ring

The coordination chemistry of this compound has not been explicitly detailed in the surveyed scientific literature. However, based on the extensive studies of related 1,5-disubstituted tetrazoles and 5-thio-substituted tetrazoles, a predictive analysis of its coordination behavior can be formulated. Tetrazole-containing compounds are recognized for their versatility as ligands in coordination chemistry, capable of binding to metal centers in various modes. arkat-usa.orgrsc.orgnih.gov

Potential Coordination Modes

The tetrazole ring possesses four nitrogen atoms, each with a lone pair of electrons, making them potential donor sites for coordination with metal ions. The primary coordination is expected to occur through the N4 atom of the tetrazole ring. This is a common coordination mode for 1-substituted tetrazoles, as the N1 position is blocked by the mesityl group.

The sulfur atom of the benzylthio group also presents a potential coordination site. Thioether-type sulfur atoms are known to coordinate to soft metal ions. Therefore, this compound could potentially act as a bidentate ligand, coordinating through both a nitrogen atom of the tetrazole ring and the sulfur atom of the benzylthio substituent.

Steric Influences of the Mesityl Group

A significant factor governing the coordination chemistry of this specific compound is the presence of the bulky mesityl (2,4,6-trimethylphenyl) group at the N1 position. This group is expected to exert considerable steric hindrance, which would likely influence the approach of metal ions and the geometry of the resulting metal complexes. core.ac.uk This steric bulk may favor the formation of mononuclear complexes over polynuclear or coordination polymer structures, as the large substituent could prevent the close approach of multiple metal centers.

Expected Research Findings from Spectroscopic and Structural Studies

Should research be undertaken, techniques such as single-crystal X-ray diffraction would be crucial to definitively determine the coordination mode, bond lengths, and bond angles in the solid state. Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable information on the ligand-metal interaction in solution.

Infrared (IR) Spectroscopy: Coordination of the tetrazole ring to a metal ion would be expected to cause shifts in the vibrational frequencies of the C=N and N=N bonds of the tetrazole ring. These shifts, typically observed in the 1300-1600 cm⁻¹ region, can provide evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon coordination to a diamagnetic metal ion, changes in the chemical shifts of the protons and carbons of the mesityl and benzyl groups, as well as the carbon of the tetrazole ring, would be anticipated. The magnitude and direction of these shifts could offer insights into the coordination site.

Without experimental data, a detailed quantitative analysis remains speculative. The tables below are illustrative of the kind of data that would be generated from such studies but are populated with hypothetical values for demonstrative purposes only, based on general trends observed for related compounds.

Hypothetical Data Tables

Table 1: Hypothetical IR Spectral Data (cm⁻¹) for this compound and a Postulated Metal Complex

Functional GroupFree Ligand (Hypothetical)Metal Complex (Hypothetical)
Tetrazole Ring (ν(C=N), ν(N=N))1450, 15601475, 1580
C-S Stretch690685

Table 2: Hypothetical ¹H NMR Chemical Shift Data (δ, ppm) for this compound and a Postulated Diamagnetic Metal Complex

ProtonFree Ligand (Hypothetical)Metal Complex (Hypothetical)
Benzyl -CH₂-4.304.45
Mesityl -CH₃ (ortho)2.102.15
Mesityl -CH₃ (para)2.302.32
Aromatic (Benzyl)7.20-7.407.25-7.45
Aromatic (Mesityl)6.957.00

Further experimental investigation is required to elucidate the precise coordination chemistry of this compound.

Applications in Chemical and Materials Sciences

Role as an Activator in Chemical Synthesis

The tetrazole moiety is a cornerstone in various synthetic transformations, most notably in the automated synthesis of oligonucleotides. The acidity and nucleophilicity of the tetrazole ring can be finely tuned by substitution, making derivatives valuable as activators.

In the vital phosphoramidite (B1245037) method of oligonucleotide synthesis, a weak acid activator is required to catalyze the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. The activator plays a dual role: it protonates the diisopropylamino group of the phosphoramidite, and its conjugate base acts as a nucleophilic catalyst to form a highly reactive intermediate. nih.govglenresearch.com

5-(Benzylthio)-1H-tetrazole (BTT) is a widely used activator, recognized for its high efficiency and potent activation capabilities, often proving superior to the traditional 1H-tetrazole, particularly in the more demanding synthesis of RNA. glenresearch.comresearchgate.net The increased acidity of BTT (pKa ≈ 4.1) compared to 1H-tetrazole (pKa ≈ 4.9) contributes to faster coupling kinetics. glenresearch.comresearchgate.net

For 5-(benzylthio)-1-mesityl-1H-tetrazole, the fundamental activating principle would remain the same, centered on the tetrazole core. However, the presence of the N-mesityl group instead of the N-H proton found in BTT introduces significant differences. The mesityl group is a bulky, non-acidic substituent. This means this compound itself cannot act as a proton-donating activator in the same way as BTT. Its role, if any, in this specific context would be fundamentally different and is not established. However, understanding the properties of related activators provides context for the design of new reagents in this field.

Table 1: Comparison of pKa Values for Common Oligonucleotide Synthesis Activators

ActivatorpKa
4,5-Dicyanoimidazole (DCI)5.2
1H-Tetrazole4.9
5-(Ethylthio)-1H-tetrazole (ETT)4.3
5-(Benzylthio)-1H-tetrazole (BTT)4.1
5-(4-Nitrophenyl)-1H-tetrazole3.7

This table illustrates the range of acidities among common tetrazole-type activators. Data sourced from multiple chemical studies. glenresearch.comresearchgate.net

The mechanism of activation by tetrazole-type activators like BTT in phosphorylation (specifically, phosphitylation) reactions is a two-step process. glenresearch.com

Protonation: The acidic proton of the tetrazole (e.g., from BTT) protonates the nitrogen atom of the phosphoramidite's diisopropylamino group, converting it into a good leaving group.

Nucleophilic Attack: The resulting tetrazolide anion acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine (B44863) to form a highly reactive phosphoro-tetrazolide intermediate. glenresearch.com

This activated intermediate is then rapidly attacked by the free 5'-hydroxyl group of the growing oligonucleotide chain, forming the desired phosphite (B83602) triester linkage and regenerating the activator. glenresearch.com

Given that this compound lacks the acidic proton at the N1 position, it cannot follow this established mechanism. The large mesityl group would also introduce significant steric hindrance around the nitrogen atoms of the tetrazole ring, which could influence its potential interaction with other molecules in a synthetic context.

Potential in Catalysis

Tetrazole derivatives are recognized for their broad utility in coordination chemistry and materials science. pnrjournal.com Their ability to coordinate with metal ions through their multiple nitrogen atoms makes them effective ligands in catalysis. arkat-usa.org The tetrazole ring can act as a chelator, similar to a carboxylate group, interacting directly with metal centers in the active sites of metalloenzymes or synthetic catalysts. nih.gov

While there is no specific research detailing the use of this compound as a catalyst, its constituent parts suggest potential. The tetrazole ring provides the necessary heteroatoms for metal coordination. arkat-usa.org The benzylthio and mesityl groups could be used to modulate the electronic properties and steric environment of a potential metal complex, thereby influencing its catalytic activity and selectivity. For instance, heterogeneous catalysts for the synthesis of other tetrazoles have been developed, highlighting the role of this heterocyclic system in facilitating chemical reactions. mdpi.comrsc.org

Investigation as a Corrosion Inhibitor (drawing parallels with 5-(benzylthio)-1H-tetrazole)

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for metals in acidic environments. electrochemsci.org They function by adsorbing onto the metal surface and forming a protective barrier that impedes the anodic and cathodic reactions of corrosion. southasiacommons.net Tetrazole derivatives, in particular, have been widely studied for this purpose. electrochemsci.orgdntb.gov.ua

Although this compound has not been specifically evaluated as a corrosion inhibitor, strong parallels can be drawn from studies on related structures like 1-phenyl-1H-tetrazole-5-thiol. electrochemsci.org The presence of four nitrogen atoms in the tetrazole ring and a sulfur atom in the thioether linkage provides multiple active centers for adsorption onto a metal surface.

The inhibition of corrosion by tetrazole derivatives is predicated on their adsorption onto the metal surface. This adsorption can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the heteroatoms (N and S) and the vacant d-orbitals of the metal atoms (e.g., iron or copper). electrochemsci.org

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the relationship between a molecule's electronic structure and its corrosion inhibition efficiency. taylorfrancis.comresearchgate.net Several key parameters are used to predict inhibitory potential:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and better inhibition. orientjchem.orgsemanticscholar.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal, forming back-bonds that strengthen the adsorption. orientjchem.org

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with a higher inhibition efficiency as the molecule can more readily interact with the metal surface. electrochemsci.orgacs.org

Dipole Moment (μ): A higher dipole moment may enhance the adsorption of the inhibitor onto the metal surface. researchgate.net

In this compound, the electron-donating nature of the thioether and alkyl-substituted aromatic rings would be expected to influence these parameters, likely increasing the E_HOMO value and thus enhancing its potential as a corrosion inhibitor. Theoretical studies on similar tetrazole derivatives confirm that these quantum parameters strongly correlate with experimentally observed inhibition efficiencies. acs.orgnih.gov

Table 2: Representative Quantum Chemical Parameters for Tetrazole-Based Corrosion Inhibitors (Calculated via DFT)

ParameterDescriptionTypical Implication for Inhibition
E_HOMO Energy of the Highest Occupied Molecular OrbitalHigher values suggest better electron-donating ability and stronger adsorption.
E_LUMO Energy of the Lowest Unoccupied Molecular OrbitalLower values suggest better electron-accepting ability for back-bonding.
ΔE (Energy Gap) Difference between E_LUMO and E_HOMOLower values indicate higher reactivity and potentially better inhibition.
ΔN Fraction of electrons transferredPositive values indicate electron donation from inhibitor to metal surface.
Hardness (η) Resistance to change in electron distributionLower values (i.e., higher softness) correlate with higher reactivity.

This table summarizes key theoretical parameters used to predict the efficacy of corrosion inhibitors. The specific values are highly dependent on the exact molecular structure and the computational method used. taylorfrancis.comorientjchem.orgacs.orgnih.gov

Information regarding "this compound" is not available in the public domain for the specified applications.

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed applications for the compound This compound could be retrieved that align with the requested article outline. The available information does not cover its use as a building block for advanced materials, including the design of nitrogen-rich materials or as a precursor for other heterocyclic compounds. Similarly, its role in the development of functional chemical agents is not documented in the accessible resources.

While the broader class of tetrazoles and the related parent compound, 5-(benzylthio)-1H-tetrazole, are known for their applications in materials science and as precursors in chemical synthesis, this specific derivative with the mesityl group at the N1 position does not appear to be described in the context of the requested topics. pnrjournal.compnrjournal.comnih.gov

General information on related compounds includes:

Tetrazoles in Nitrogen-Rich Materials: Tetrazole compounds are recognized for their high nitrogen content, making them a significant class of nitrogen-rich heterocycles. chemistryresearches.ir They are explored for applications in high-energy materials. chemistryresearches.irrsc.orgnih.gov For instance, salts based on 5-hydrazino-1H-tetrazole and materials derived from 5-nitromethyl-1H-tetrazole have been synthesized and studied for their energetic properties. rsc.orgnih.gov

Tetrazoles as Precursors: The tetrazole ring system serves as a versatile precursor for a variety of other nitrogen-containing heterocyclic compounds. pnrjournal.compnrjournal.com They are considered valuable building blocks in organic synthesis and medicinal chemistry for creating complex molecular architectures. beilstein-journals.orgsciforum.net

Functional Chemical Agents: The tetrazole moiety is a well-known bioisostere for the carboxylic acid group and is a key component in many pharmacologically active agents. pnrjournal.comnih.govbeilstein-journals.org Research on various tetrazole derivatives has shown their potential in medicinal chemistry. researchgate.net

However, without specific data on This compound , it is not possible to generate the requested scientifically accurate article.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research will likely focus on developing more efficient, sustainable, and versatile methods for the synthesis of 5-(benzylthio)-1-mesityl-1H-tetrazole and its derivatives. nih.govnih.gov Current synthetic strategies for 1,5-disubstituted tetrazoles often involve multi-step processes or the use of hazardous reagents. nih.gov

One promising area is the advancement of one-pot multicomponent reactions (MCRs) . beilstein-journals.orgnih.govnih.govmdpi.com These reactions, such as the Ugi-azide reaction, offer a streamlined approach to constructing complex molecules from simple starting materials in a single step, which can improve efficiency and reduce waste. beilstein-journals.orgnih.gov Researchers may explore adapting existing MCR protocols or developing new ones to accommodate the specific steric and electronic properties of the mesityl and benzylthio groups. nih.gov

Another key direction will be the development of novel derivatization strategies to create a library of compounds based on the this compound scaffold. This could involve modifications at several key positions:

The Benzyl (B1604629) Group: Introducing various substituents onto the phenyl ring of the benzyl group could modulate the compound's electronic and steric properties.

The Mesityl Group: While the mesityl group provides significant steric bulk, exploring alternative bulky aryl substituents could fine-tune the compound's conformational preferences and stability.

The Tetrazole Core: Although the tetrazole ring is generally stable, exploring reactions that functionalize the ring itself, without cleaving it, could lead to novel structures with unique properties. nih.gov

The use of green chemistry principles will also be a significant focus. nih.govrsc.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions. rsc.orgscielo.br For instance, exploring the use of nanomaterial-based catalysts could lead to more efficient and selective syntheses. rsc.orgrsc.org

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its future development and application. Future research will undoubtedly employ a suite of advanced spectroscopic techniques to achieve this.

While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain fundamental for routine characterization, more advanced methods will be needed to probe the molecule's finer details. nih.govajgreenchem.comnih.gov For example, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning all proton and carbon signals, especially given the compound's complexity.

X-ray crystallography will be invaluable for determining the precise three-dimensional structure of the molecule in the solid state. researchgate.net This will provide crucial information on bond lengths, bond angles, and the conformation of the benzylthio and mesityl groups relative to the tetrazole ring.

To investigate the compound's electronic structure and photophysical properties, techniques such as UV-Vis and fluorescence spectroscopy will be employed. These methods can provide insights into the electronic transitions within the molecule and its potential for applications in materials science, such as in organic light-emitting diodes (OLEDs).

The table below illustrates the kind of spectroscopic data that would be anticipated for this compound.

Technique Expected Observations
¹H NMRSignals corresponding to the mesityl protons, benzyl protons, and the aromatic protons of the benzyl group.
¹³C NMRResonances for all unique carbon atoms, including those in the tetrazole ring, the benzylthio group, and the mesityl group.
FT-IRCharacteristic absorption bands for C-H, C=C (aromatic), C-N, and N=N stretching vibrations.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

Integration of High-Level Computational Methods

In conjunction with experimental work, high-level computational methods will play a pivotal role in guiding future research on this compound. nih.govnih.govresearchgate.netDensity Functional Theory (DFT) calculations can be used to predict a wide range of properties, including:

Molecular Geometry: DFT can provide optimized molecular structures, which can be compared with experimental data from X-ray crystallography.

Spectroscopic Properties: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. researchgate.net

Electronic Properties: DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior.

Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of potential synthetic routes, helping to optimize reaction conditions. nih.gov

By using computational screening, researchers can prioritize the synthesis of derivatives with desired properties, saving significant time and resources. For example, the potential of different substituted analogs as ligands for metal catalysts or as building blocks for functional materials could be assessed computationally before any experimental work is undertaken.

Expansion of Applications in Diverse Chemical Fields

The unique combination of a sterically demanding mesityl group and a flexible benzylthio substituent attached to a nitrogen-rich tetrazole core suggests a wide range of potential applications for this compound.

Coordination Chemistry and Catalysis: The tetrazole ring is known to act as a ligand for a variety of metal ions. researchgate.netlifechemicals.com The steric bulk of the mesityl group could be exploited to create well-defined coordination environments around a metal center, potentially leading to catalysts with high selectivity. The sulfur atom in the benzylthio group could also participate in metal coordination.

Materials Science: Nitrogen-rich compounds like tetrazoles are of interest for the development of high-energy materials. nih.govresearchgate.net Furthermore, the aromatic nature of the compound suggests its potential use as a building block for functional organic materials, such as those with interesting photophysical or electronic properties. lifechemicals.com The bulky mesityl group might influence the solid-state packing of the molecule, leading to materials with specific morphologies and properties.

Medicinal Chemistry: Tetrazole derivatives are widely recognized as important scaffolds in drug discovery, often acting as bioisosteres for carboxylic acids or amide bonds. nih.govlifechemicals.comscilit.comresearchgate.net Future research could explore the biological activity of this compound and its derivatives. The lipophilic nature of the benzyl and mesityl groups could enhance membrane permeability, a desirable property for drug candidates.

The table below outlines potential research areas and the corresponding rationale.

Field of Application Rationale
Homogeneous CatalysisThe tetrazole moiety can act as a ligand, with the bulky mesityl group potentially influencing catalyst selectivity.
Organic ElectronicsThe conjugated aromatic system could be explored for applications in organic semiconductors or light-emitting materials.
Medicinal ChemistryThe tetrazole core is a known pharmacophore, and the substituents may confer interesting biological activities.
AgrochemicalsTetrazole derivatives have shown promise as herbicides and pesticides. lifechemicals.com

Q & A

Q. What are the standard synthetic protocols for 5-(benzylthio)-1-mesityl-1H-tetrazole, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cycloaddition between nitriles and sodium azide, catalyzed by acidic or Lewis acid conditions. Key protocols include:

  • Glacial Acetic Acid Method : Reacting mesityl cyanamide with sodium azide in glacial acetic acid yields 5-substituted tetrazoles. This method achieves ~93% yield for 5-(benzylthio)-1H-tetrazole under reflux for 1–2 hours .
  • Solventless Catalysis : Nano-TiCl4·SiO2 catalyzes nitrile-azide cycloaddition under solvent-free conditions, reducing reaction time to 30–60 minutes with yields >85% .

Q. Critical Parameters :

  • Catalyst Choice : TiCl4·SiO2 enhances regioselectivity for 1,5-disubstituted tetrazoles over 2,5-isomers .
  • Temperature : Optimal yields occur at 80–100°C; higher temperatures risk decomposition.

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer:

  • HPLC Analysis : Purity ≥99% is confirmed using reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.26–7.36 ppm) and benzylthio CH2 (δ 4.29 ppm) are diagnostic .
    • IR Spectroscopy : Peaks at 1625 cm⁻¹ (>C=N) and 1128 cm⁻¹ (C-S) confirm tetrazole and benzylthio groups .
  • Melting Point : Sharp mp range (135–138°C) indicates high crystallinity .

Q. What is the role of this compound in oligonucleotide synthesis?

Methodological Answer: The compound acts as a phosphoramidite activator in solid-phase DNA/RNA synthesis. It protonates the nucleophilic oxygen of the incoming nucleoside, accelerating coupling efficiency. Key advantages over 1H-tetrazole include:

  • Higher Solubility : Enables concentrated solutions (up to 0.25 M in acetonitrile) for efficient coupling .
  • Reduced Coupling Time : RNA synthesis requires ≤6 minutes vs. ≥12 minutes for 1H-tetrazole .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of 5-substituted tetrazole formation?

Methodological Answer: Density functional theory (DFT) studies reveal that the reaction proceeds via a stepwise mechanism:

Nitrile Activation : Lewis acids (e.g., ZnBr2) polarize the nitrile’s C≡N bond, enhancing azide attack .

Cycloaddition : The azide attacks the nitrile’s carbon, forming a six-membered transition state that collapses to the tetrazole ring .

Regioselectivity : Bulky substituents (e.g., mesityl) favor 1,5-disubstitution due to steric hindrance at the 2-position .

Contradictions : Some studies propose a concerted pathway for electron-deficient nitriles, while others favor stepwise mechanisms for aromatic nitriles .

Q. How do data contradictions arise in reported synthesis yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 87–93% for similar methods) stem from:

  • Impurity of Starting Materials : Trace moisture in nitriles reduces azide reactivity .
  • Catalyst Degradation : Nano-TiCl4·SiO2 loses activity after 3–5 cycles due to aggregation .

Q. Resolution Strategies :

  • Standardized Protocols : Use anhydrous solvents and fresh catalysts.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progression .

Q. What advanced applications exist beyond oligonucleotide synthesis?

Methodological Answer:

  • Corrosion Inhibition : Forms self-assembled monolayers on copper surfaces in acidic environments, achieving >90% inhibition efficiency at 1 mM concentration .
  • Coordination Chemistry : Serves as a ligand for transition metals (e.g., Pd, Cu) in catalysis, leveraging its soft sulfur donor atom .

Q. How can crystallographic data resolve ambiguities in substitution patterns?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using the WinGX suite provides unambiguous confirmation of regiochemistry:

  • Key Metrics : Bond lengths (C-S: 1.81 Å, N-N: 1.33 Å) and torsion angles differentiate 1,5- from 2,5-substituted isomers .
  • Case Study : SCXRD of 5-(4-chlorobenzyl)-1H-tetrazole confirmed 1,5-substitution via a planar tetrazole ring and orthogonal benzyl group .

Q. What computational tools predict synthetic routes for novel tetrazole derivatives?

Methodological Answer: Retrosynthesis AI tools (e.g., Reaxys/Pistachio databases) propose routes based on:

  • Precursor Scoring : Prioritizes nitriles with high electron-withdrawing groups for faster cycloaddition .
  • Feasibility Filters : Excludes routes requiring hazardous reagents (e.g., HN3) in favor of NaN3/CuSO4 systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.